molecular formula C13H8Cl2O2 B14518533 (2-Chloro-5-hydroxyphenyl)(4-chlorophenyl)methanone CAS No. 62810-45-1

(2-Chloro-5-hydroxyphenyl)(4-chlorophenyl)methanone

Cat. No.: B14518533
CAS No.: 62810-45-1
M. Wt: 267.10 g/mol
InChI Key: PIAQFWRCRZNQCS-UHFFFAOYSA-N
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Description

(2-Chloro-5-hydroxyphenyl)(4-chlorophenyl)methanone is an organic compound with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol . This compound is a derivative of benzophenone, characterized by the presence of chloro and hydroxy substituents on the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-hydroxyphenyl)(4-chlorophenyl)methanone can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-4’-hydroxybenzophenone with appropriate reagents under controlled conditions . The reaction typically requires anhydrous ethanol as a solvent and glacial acetic acid as a catalyst, with refluxing for about 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-hydroxyphenyl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-5-hydroxyphenyl)(4-chlorophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-5-hydroxyphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and chloro substituents play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-5-hydroxyphenyl)(4-chlorophenyl)methanone is unique due to the specific positioning of its chloro and hydroxy substituents, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62810-45-1

Molecular Formula

C13H8Cl2O2

Molecular Weight

267.10 g/mol

IUPAC Name

(2-chloro-5-hydroxyphenyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C13H8Cl2O2/c14-9-3-1-8(2-4-9)13(17)11-7-10(16)5-6-12(11)15/h1-7,16H

InChI Key

PIAQFWRCRZNQCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)O)Cl)Cl

Origin of Product

United States

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